1-(3,4-二甲氧基苯基)环丙烷羧酸

描述

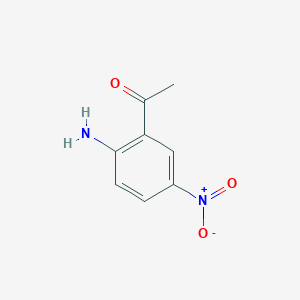

The compound "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" is a chemical structure that is part of a broader class of organic compounds known as cyclopropanes. These compounds are characterized by a three-membered ring consisting of carbon atoms, which imparts significant strain and unique reactivity to the molecule. The presence of the 3,4-dimethoxyphenyl group suggests potential for interaction with biological systems, as methoxy groups are common in bioactive molecules.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, cyclopropanation of alkenylboronic esters using a chiral auxiliary has been demonstrated, which could potentially be applied to the synthesis of "1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid" . Additionally, the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation has been used to create a related cyclobutane derivative, indicating that similar strategies might be employed for cyclopropane synthesis .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be quite complex. For example, the crystal structure of a related compound, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, revealed a slightly distorted square-planar arrangement of the central four-membered ring . Although this is a cyclobutane, it provides insight into the potential planarity and substituent effects in cyclopropane analogs.

Chemical Reactions Analysis

Cyclopropane compounds can undergo various chemical reactions due to the ring strain and reactivity of the three-membered ring. For example, the Matteson homologation reaction has been used to create advanced intermediates for oligocyclopropane synthesis . Furthermore, cyclopropane derivatives have been shown to undergo transformations such as oxidation, reduction, and reactions under acidic, basic, or radical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The presence of substituents like the dimethoxyphenyl group can affect properties such as solubility, boiling point, and reactivity. For example, the inclusion of dimethyl sulphoxide with a cyclopropane-1,2-dicarboxylic acid derivative demonstrated the potential for forming inclusion complexes, which could alter the physical properties of the compound . Additionally, the interaction of cyclopropane derivatives with enzymes, such as the inhibition of carbonic anhydrase isoenzymes by bromophenol derivatives incorporating cyclopropane moieties, indicates that these compounds can have significant biological activity .

科学研究应用

3. Methods of Application or Experimental Procedures The synthesis involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction is further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .

4. Results or Outcomes The result of this synthesis is the production of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This compound has been identified as a ‘privileged scaffold’ in drug development, with potential applications in the treatment of various conditions, including anti-inflammatory, anti-viral, anti-fungal, anti-cancer compounds, and Parkinson’s disease .

3. Methods of Application or Experimental Procedures The study involves a computational approach to gain insight about the non-enzymatic steps involved in the reaction mechanism of 3,4-Dimethoxybenzaldehyde formation from 1-(3′,4′-Dimethoxyphenyl)Propene using LiP as a catalyst .

4. Results or Outcomes The study provides a kinetic characterization of the reaction using the reaction force and the reaction force constant concepts within the density functional theory (DFT) framework . The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .

3. Methods of Application or Experimental Procedures The study involves a computational approach to gain insight about the non-enzymatic steps involved in the reaction mechanism of 3,4-Dimethoxybenzaldehyde formation from 1-(3′,4′-Dimethoxyphenyl)Propene using LiP as a catalyst .

4. Results or Outcomes The study provides a kinetic characterization of the reaction using the reaction force and the reaction force constant concepts within the density functional theory (DFT) framework . The complete reaction comprises seven steps (five steps not including LiP as a catalyst), which include radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .

安全和危害

This compound is classified as having acute toxicity (oral and inhalation), causing eye irritation, and potentially causing respiratory tract irritation . It is recommended to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator .

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-9-4-3-8(7-10(9)16-2)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPROQUKLRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469718 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid | |

CAS RN |

862821-16-7 | |

| Record name | 1-(3,4-dimethoxyphenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline](/img/structure/B1279486.png)

![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)

![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)